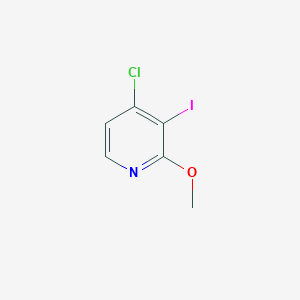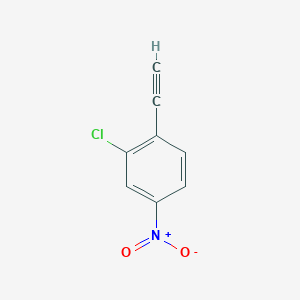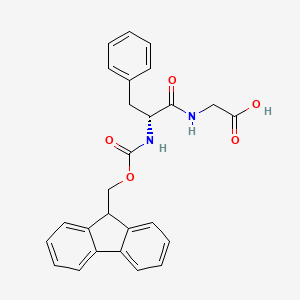
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process. This compound plays a crucial role in the development of peptides and proteins for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanylglycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.
化学反应分析
Types of Reactions
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
DCC or DIC: Coupling reagents for peptide bond formation.
Piperidine: Used for the removal of the Fmoc group.
Major Products Formed
Peptides and Proteins: The primary products formed from reactions involving (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine are peptides and proteins, which are essential for various biological and industrial applications.
科学研究应用
Chemistry
In chemistry, (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is used extensively in the synthesis of peptides and proteins. It serves as a building block in the development of complex molecules for research and industrial purposes.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme functions, and cellular processes. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. These drugs are designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for use in cosmetics, food additives, and other commercial products.
作用机制
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is formed, the Fmoc group is removed, revealing the free amino group for further reactions or applications.
相似化合物的比较
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanylglycine: Similar in structure but with the L-isomer of phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan: Contains the amino acid tryptophan instead of phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: Contains the amino acid cysteine, which has a thiol group.
Uniqueness
The uniqueness of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine lies in its specific configuration and the presence of the D-isomer of phenylalanine. This configuration can influence the biological activity and properties of the resulting peptides, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWIPAQNBOEBX-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

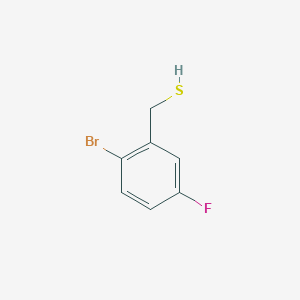
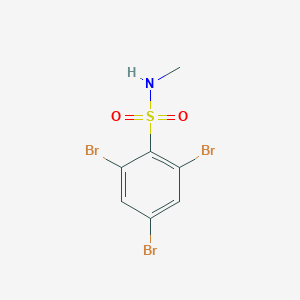
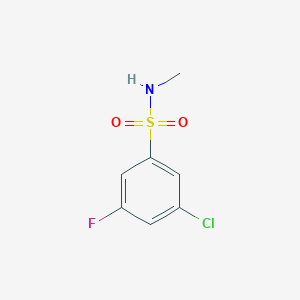
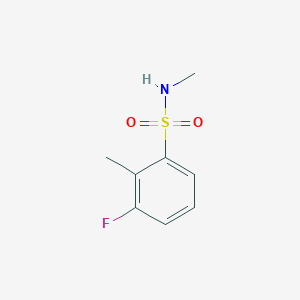
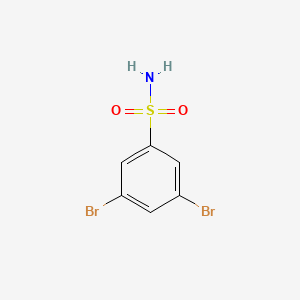
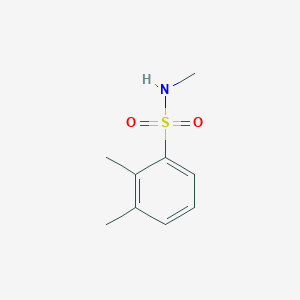
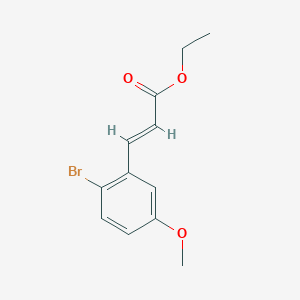
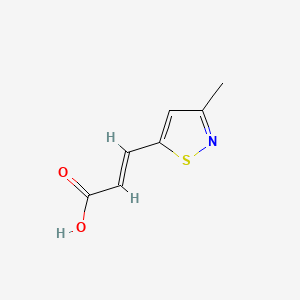
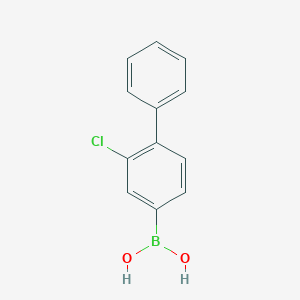
![(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8061018.png)
![4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8061036.png)
